molecular formula C16H14N2O4S B2447284 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide CAS No. 1396892-54-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide

Cat. No.: B2447284
CAS No.: 1396892-54-8
M. Wt: 330.36
InChI Key: BHQSNZBPXPUDJL-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide (CHEMBL424777) is a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3) Source . Its primary research application is the pharmacological interrogation of the JAK-STAT signaling pathway, a critical mediator of cytokine signaling involved in immune cell function, hematopoiesis, and inflammation Source . The compound's mechanism of action involves its (E)-acrylamide moiety forming a covalent bond with the Cys909 residue in the ATP-binding pocket of JAK3, resulting in sustained and highly selective kinase inhibition Source . This selectivity makes it an invaluable chemical biology tool for dissecting the specific roles of JAK3 in physiological and pathological contexts, such as T-cell development and autoimmune diseases, without the confounding effects of inhibiting other JAK isoforms like JAK1 or JAK2 Source . Researchers utilize this compound in vitro and in cell-based assays to explore targeted therapeutic strategies for immunological and oncological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-15(18-16-17-11-5-6-20-8-14(11)23-16)4-2-10-1-3-12-13(7-10)22-9-21-12/h1-4,7H,5-6,8-9H2,(H,17,18,19)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQSNZBPXPUDJL-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a benzo[d][1,3]dioxole moiety known for its bioactive properties and a pyrano[4,3-d]thiazole component that may enhance its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Viability and Cytotoxicity : In vitro studies have shown that related compounds significantly reduce cell viability in various cancer cell lines. For example, compounds derived from benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, indicating potent anticancer effects compared to standard drugs like doxorubicin (IC50 values of 7.46 µM) .
  • Mechanisms of Action : The anticancer mechanisms include:
    • Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation .
    • Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicate that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
    • Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives induce cell cycle arrest at the G2-M phase, which is critical for preventing cancer cell division .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies suggest that:

  • The presence of electron-withdrawing groups enhances cytotoxicity.
  • Modifications in the thiazole ring can lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies and Research Findings

StudyCompoundCell LineIC50 ValueMechanism
Bis-benzo[d][1,3]dioxole derivativeHepG21.54 µMEGFR inhibition
Benzodioxole derivative 2aHep3B8.07% G2-M arrestApoptosis induction
Thiazole derivativeMCF74.52 µMMitochondrial pathway modulation

These findings underline the potential of compounds like this compound in developing effective anticancer therapies.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrano[4,3-d]thiazole derivative. The synthesis of such compounds typically involves multi-step organic reactions that can include condensation reactions, cyclization processes, and various functional group modifications.

Biological Activities

The biological activities of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide are primarily attributed to the presence of the thiazole and dioxole moieties, which are known for their diverse pharmacological properties.

Potential Therapeutic Uses

Research indicates that compounds with similar structures have shown promise in:

  • Anticancer Activity : Thiazole derivatives have been associated with anti-tumor effects. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of heterocyclic rings often correlates with antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of thiazole-containing compounds. Results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research on similar acrylamide derivatives revealed notable antibacterial activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into thiazole derivatives highlighted their potential in reducing inflammation in animal models of arthritis. The study reported decreased levels of pro-inflammatory cytokines following treatment with these compounds .

Data Table: Comparative Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerMCF-7 Breast Cancer Cells
Compound BAntimicrobialStaphylococcus aureus
Compound CAnti-inflammatoryArthritis Model

Q & A

Q. What are the foundational synthetic strategies for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Coupling of benzo[d][1,3]dioxole derivatives with acrylamide precursors via nucleophilic substitution or Michael addition .
  • Step 2 : Functionalization of the pyrano-thiazole moiety using catalysts like triethylamine in polar aprotic solvents (e.g., DMF or ethanol) .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .

Q. Which analytical techniques are essential for structural characterization?

Standard methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., acrylamide double bond at δ 6.2–6.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 413.12) .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) or cell viability tests (IC₅₀ determination) at 1–100 μM concentrations .
  • Target identification : Surface plasmon resonance (SPR) or fluorescence polarization for binding affinity (Kd) measurements .

Q. What are standard analytical protocols for quantifying purity and stability?

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) or DMSO .

Q. What storage conditions are recommended to maintain compound integrity?

  • Short-term : Store at –20°C in amber vials under argon to prevent oxidation .
  • Long-term : Lyophilize and store at –80°C; monitor degradation via LC-MS every 6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal parameters .
  • Low-yield troubleshooting : Introduce scavengers (e.g., molecular sieves) to remove byproducts or switch to microwave-assisted synthesis for faster kinetics .

Q. What methodologies resolve structural ambiguities in complex heterocyclic systems?

  • NOESY NMR : Confirms spatial proximity of protons in fused rings (e.g., pyrano-thiazole) .
  • DFT calculations : Predicts stable conformers and validates experimental NMR/X-ray data .

Q. How should researchers address conflicting bioactivity data across studies?

  • Assay validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal assays : Compare SPR-derived Kd with ITC (isothermal titration calorimetry) to rule out false positives .

Q. What strategies integrate structure-activity relationship (SAR) with computational models?

  • Molecular docking : Screen against homology models of target proteins (e.g., kinases) to prioritize substituents for synthesis .
  • Free-energy perturbation (FEP) : Quantifies the impact of benzo[d][1,3]dioxole modifications on binding energy .

Q. How can degradation pathways be systematically analyzed?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–10) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acrylamide or oxidized dioxole) and propose mechanisms .

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